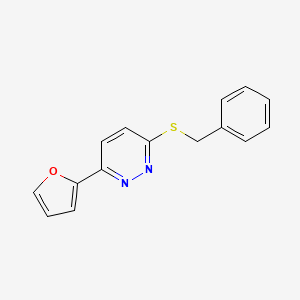
3-Benzylsulfanyl-6-(furan-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Benzylsulfanyl-6-(furan-2-yl)pyridazine” is a chemical compound with the molecular formula C15H12N2OS . It is known by the registry number ZINC000004357703 .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “3-Benzylsulfanyl-6-(furan-2-yl)pyridazine”, has been a subject of research. One common method involves the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of commercially available coupling components and a palladium catalyst .Molecular Structure Analysis
The molecular structure of “3-Benzylsulfanyl-6-(furan-2-yl)pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a benzylsulfanyl group and a furan ring .Chemical Reactions Analysis
Pyridazine derivatives, including “3-Benzylsulfanyl-6-(furan-2-yl)pyridazine”, have been found to participate in various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-Benzylsulfanyl-6-(furan-2-yl)pyridazine is part of a broader class of compounds explored for their synthetic versatility and biological relevance. For instance, compounds derived from furanones bearing a pyrazolyl group have been synthesized and evaluated for their antiviral activity. These heterocyclic systems, which include pyridazinones and pyrazolopyridazines, have shown promising activities against viruses like HAV and HSV-1, highlighting their potential in medicinal chemistry (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007). Additionally, pyridazine derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic conditions, suggesting applications in materials science (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthetic Pathways and Chemical Properties
Research has also focused on the development of synthetic pathways to create a variety of heterocyclic compounds. For example, cyclic oxalyl compounds have been reacted with hydrazines or hydrazones to synthesize pyrazolopyridazine compounds, demonstrating the chemical versatility of pyridazine derivatives (Ilhan, Sarıpınar, & Akçamur, 2005). This synthetic flexibility is crucial for the development of new materials and pharmaceuticals.
Antioxidant Activity and Potential Therapeutic Uses
Heterocyclic compounds, including those related to pyridazine, have been studied for their antioxidative activity. Compounds found in coffee volatiles produced by the Maillard reaction, which include furans and related heterocycles, have shown significant antioxidative properties (Yanagimoto, Lee, Ochi, & Shibamoto, 2002). These findings suggest potential therapeutic applications in combating oxidative stress-related diseases.
Electronic and Photophysical Properties
The electronic and photophysical properties of heterocyclic compounds, including pyridazine derivatives, have been explored through quantum chemical approaches. Such studies provide insights into the charge transfer properties of these materials, which are essential for their application in organic field-effect transistors and other electronic devices (Chaudhry, Ahmed, Irfan, Shaari, & Al‐Sehemi, 2013).
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZMKTPBRVFLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-6-(furan-2-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)
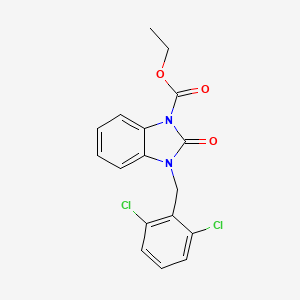
![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
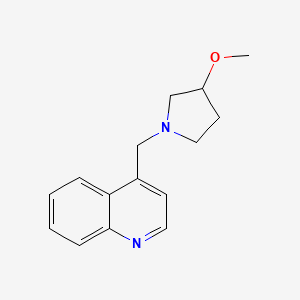
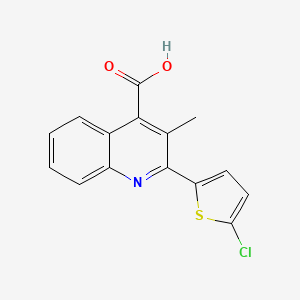
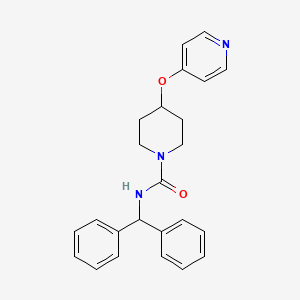
![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)
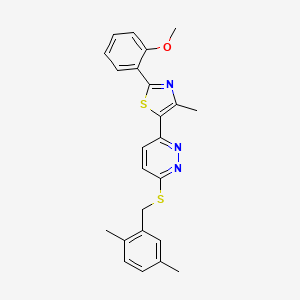

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)

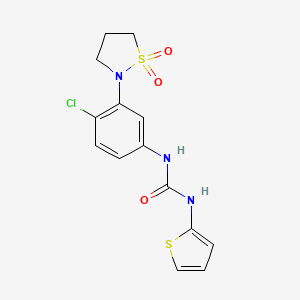
![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)